2-Amino-5-chlorothiazole-4-carboxamide

LSD1 Epigenetics Cancer

2-Amino-5-chlorothiazole-4-carboxamide (CAS 1246555-79-2) is a privileged LSD1 inhibitor scaffold with 356 nM IC50 and >280-fold selectivity over MAO-A, eliminating off-target confounding common in LSD1 programs. The 5-chloro group enables Pd-catalyzed cross-coupling and nucleophilic substitution for rapid library synthesis. Available with ≥95% purity, this building block delivers validated biological activity and synthetic tractability—an ideal starting point for epigenetic probe development and kinase inhibitor design.

Molecular Formula C4H4ClN3OS
Molecular Weight 177.61 g/mol
CAS No. 1246555-79-2
Cat. No. B11925494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chlorothiazole-4-carboxamide
CAS1246555-79-2
Molecular FormulaC4H4ClN3OS
Molecular Weight177.61 g/mol
Structural Identifiers
SMILESC1(=C(SC(=N1)N)Cl)C(=O)N
InChIInChI=1S/C4H4ClN3OS/c5-2-1(3(6)9)8-4(7)10-2/h(H2,6,9)(H2,7,8)
InChIKeyBTNDEDZSVMOFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chlorothiazole-4-carboxamide CAS 1246555-79-2: A 5-Chloro-Substituted 2-Aminothiazole-4-carboxamide Scaffold for Targeted Medicinal Chemistry


2-Amino-5-chlorothiazole-4-carboxamide (CAS 1246555-79-2) is a heterocyclic building block comprising a thiazole core substituted at the 2-position with an amino group (-NH₂), at the 5-position with a chloro group (-Cl), and at the 4-position with a carboxamide group (-CONH₂) [1]. The compound has a molecular formula of C₄H₄ClN₃OS, a molecular weight of 177.61 g/mol, and a topological polar surface area of 110 Ų [1]. It is commercially available with a typical purity specification of ≥95% [2]. The presence of the chloro substituent at the 5-position and the carboxamide at the 4-position distinguishes it from the broader class of 2-aminothiazole derivatives and imparts unique electronic and steric properties that influence its reactivity and biological target engagement [3].

2-Amino-5-chlorothiazole-4-carboxamide: Why In-Class Analogs Are Not Interchangeable in LSD1-Focused and Kinase-Targeted Programs


While the 2-aminothiazole-4-carboxamide scaffold is a common pharmacophore in medicinal chemistry, simple substitution at the 5-position profoundly alters both potency and selectivity. The 5-chloro substituent in 2-amino-5-chlorothiazole-4-carboxamide is a critical determinant of its LSD1 inhibitory activity (IC₅₀ = 356 nM) and its remarkable >280-fold selectivity over MAO-A (IC₅₀ >100,000 nM) [1]. This contrasts sharply with unsubstituted or 5-methyl analogs, which exhibit either drastically reduced potency or altered selectivity profiles that compromise their utility as tool compounds or leads in LSD1 inhibitor programs [2]. Generic substitution with a non-chloro 5-substituted 2-aminothiazole-4-carboxamide thus fails to replicate the specific electronic and steric contributions of the chloro group, leading to divergent target engagement and off-target liability that cannot be reliably predicted without direct empirical comparison [1].

2-Amino-5-chlorothiazole-4-carboxamide: Quantitative Differentiation Evidence for Scientific and Procurement Decisions


LSD1 Inhibition Potency of 2-Amino-5-chlorothiazole-4-carboxamide vs. 5-Unsubstituted Analog

2-Amino-5-chlorothiazole-4-carboxamide inhibits human recombinant lysine-specific demethylase 1 (LSD1) with an IC₅₀ of 356 nM in a biochemical assay using a methylated peptide substrate [1]. In contrast, the corresponding 5-unsubstituted analog (2-aminothiazole-4-carboxamide) shows no detectable LSD1 inhibition at comparable concentrations in the same assay system, establishing the 5-chloro substituent as essential for target engagement [2].

LSD1 Epigenetics Cancer

Selectivity Profile of 2-Amino-5-chlorothiazole-4-carboxamide: LSD1 vs. MAO-A

2-Amino-5-chlorothiazole-4-carboxamide exhibits high selectivity for LSD1 over the related flavin-dependent enzyme monoamine oxidase A (MAO-A). It inhibits human MAO-A with an IC₅₀ > 100,000 nM, representing a >280-fold selectivity window compared to its LSD1 IC₅₀ of 356 nM [1]. This selectivity profile is notable given that many LSD1 inhibitors, particularly those derived from tranylcypromine scaffolds, often exhibit significant MAO-A inhibition leading to off-target effects [2].

Selectivity MAO-A LSD1

Synthetic Utility as a Chloro-Substituted Building Block vs. 5-Unsubstituted or 5-Methyl Analogs

The 5-chloro substituent of 2-amino-5-chlorothiazole-4-carboxamide provides a distinct synthetic handle for further diversification compared to 5-unsubstituted (2-aminothiazole-4-carboxamide) or 5-methyl (2-amino-5-methylthiazole-4-carboxamide) analogs. The chloro group can participate in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine functionalities at the 5-position [1][2]. In contrast, the 5-methyl analog lacks this reactive handle, and the 5-unsubstituted analog requires electrophilic halogenation as an additional step. Furthermore, the presence of both the 2-amino and 4-carboxamide groups enables orthogonal functionalization strategies not possible with simpler analogs .

Synthetic Chemistry Building Block Halogen

Purity and Physical Property Consistency Across Commercial Suppliers

2-Amino-5-chlorothiazole-4-carboxamide is consistently supplied with a purity specification of ≥95% across multiple reputable vendors, including CymitQuimica (95%), Angenechem (95%), and AKSci (95%) [1]. This consistency in purity and defined physical properties (molecular weight 177.61 g/mol, topological polar surface area 110 Ų, XLogP3 0.8) [1][2] ensures reliable performance in downstream applications without the batch-to-batch variability often observed with less common or custom-synthesized analogs. In contrast, the 5-bromo analog (2-amino-5-bromothiazole-4-carboxamide) is not widely commercially available, and the 5-fluoro analog is primarily described in patent literature rather than as a readily purchasable research chemical [3].

Quality Control Purity Procurement

2-Amino-5-chlorothiazole-4-carboxamide: High-Impact Application Scenarios Informed by Quantitative Evidence


LSD1 Inhibitor Lead Optimization and Chemical Probe Development

Given its LSD1 IC₅₀ of 356 nM and >280-fold selectivity over MAO-A, 2-amino-5-chlorothiazole-4-carboxamide serves as a privileged starting scaffold for structure-activity relationship (SAR) studies aimed at developing potent, selective, reversible LSD1 inhibitors for epigenetic target validation in oncology [3]. Its favorable selectivity profile mitigates MAO-A-related off-target confounding, a common hurdle in LSD1 probe development, making it a superior starting point compared to less selective or unsubstituted analogs [4].

Synthesis of Diversified 5-Substituted 2-Aminothiazole-4-carboxamide Libraries via Cross-Coupling

The 5-chloro substituent functions as an efficient reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling the rapid generation of structurally diverse 5-substituted 2-aminothiazole-4-carboxamide libraries [3]. This capability is leveraged in medicinal chemistry campaigns to explore chemical space around the thiazole core for multiple target classes, including kinase inhibitors and epigenetic modulators [4][5].

Kinase Inhibitor Discovery Programs Targeting CLK, PIM, or RET Kinases

The 2-aminothiazole-4-carboxamide scaffold is a recognized pharmacophore in kinase inhibitor design, with related compounds (e.g., GPS167, a CLK inhibitor) demonstrating anticancer activity through modulation of kinase signaling and alternative splicing [3]. 2-Amino-5-chlorothiazole-4-carboxamide provides a synthetically tractable entry point for generating novel kinase inhibitor candidates, with the 5-chloro group offering a vector for additional interactions or physicochemical property modulation [4].

Procurement for Academic and Industrial Epigenetics Research Consortia

For consortia and core facilities focused on epigenetic target validation, 2-amino-5-chlorothiazole-4-carboxamide offers a reliable, well-characterized building block with consistent purity (≥95%) across multiple suppliers [3]. Its documented LSD1 inhibition and selectivity data provide a clear rationale for inclusion in screening decks and focused compound collections, reducing the time and cost associated with synthesizing and validating less well-documented custom analogs [4].

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